molecular formula C23H18N2OS B11667865 Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- CAS No. 327077-60-1

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-

Cat. No.: B11667865
CAS No.: 327077-60-1
M. Wt: 370.5 g/mol
InChI Key: MRIQLGKJMSQYQU-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw materials. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters and can significantly enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]- is unique due to its specific structural features, including the thiazole ring and the combination of phenyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

327077-60-1

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-27-23(25)24-22(26)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

MRIQLGKJMSQYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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